N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide
Description
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide is a benzamide derivative featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group. The benzamide moiety is further functionalized with a trifluoromethoxy (-OCF₃) group at the ortho position.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c21-20(22,23)30-16-6-2-1-5-15(16)19(27)25-13-9-24-26(10-13)11-14-12-28-17-7-3-4-8-18(17)29-14/h1-10,14H,11-12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZXSYGTJCJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzodioxin Moiety: The benzodioxin structure can be introduced via a cyclization reaction involving catechol and an appropriate dihalide.
Coupling Reactions: The pyrazole and benzodioxin intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Benzamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzodioxin moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzamide structure.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In medicinal chemistry, N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In materials science, the compound’s unique electronic properties could be exploited in the development of new materials, such as organic semiconductors or polymers with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the trifluoromethoxy group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of the target compound and its closest analogues identified in the evidence:
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and lipophilicity compared to the ethylthio group in the analogue from .
Synthetic Accessibility: The 61% yield reported for the compound suggests efficient coupling between the benzoyl chloride and pyrazole-amine intermediate, a method likely applicable to the target compound . Purification via HPLC, as noted in , is a common step for such heterocyclic derivatives to ensure high purity .
Spectroscopic Characterization :
- Analogues like those in and were characterized using FTIR (e.g., carbonyl stretch at ~1650 cm⁻¹) and NMR (e.g., dihydrobenzodioxin protons at δ 4.26–4.25 ppm) . These methods would be critical for confirming the target compound’s structure.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrazole ring and a dioxin derivative, suggest significant biological activity. This article reviews the current understanding of its biological properties, including anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The compound's molecular formula is C22H18N4O4, with a molecular weight of 402.4 g/mol. The structure contains multiple functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4 |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The presence of the pyrazole moiety is associated with inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Case Study:
A study demonstrated that derivatives of pyrazole showed reduced levels of inflammatory cytokines in vitro, suggesting that this compound could be effective in treating inflammatory diseases .
Anticancer Activity
The compound has been linked to anticancer properties through mechanisms such as the inhibition of specific enzymes involved in cancer progression. Research has shown that similar compounds can target pathways associated with cell proliferation and survival .
Case Study:
In vitro studies reported that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety inhibited cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit COX enzymes and other inflammatory mediators.
- Receptor Interaction: It may interact with receptors involved in cancer cell proliferation.
Synthesis and Modification
The synthesis of this compound can be achieved through several methods involving the condensation of appropriate precursors. The synthetic flexibility allows for modifications that could enhance its pharmacological properties or reduce potential toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole derivatives and benzamide precursors. For example, a similar benzamide analog was synthesized by reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoyl chlorides in the presence of K₂CO₃ in DMF at room temperature . Key steps include purification via column chromatography and characterization using FTIR (e.g., carbonyl stretch at ~1647 cm⁻¹) and ¹H NMR (e.g., dihydrobenzodioxin methylene protons at δ 4.25 ppm) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential.
- FTIR : Confirms amide C=O stretches (~1647 cm⁻¹) and NH stretches (~1610 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., dihydrobenzodioxin and trifluoromethoxy groups), while ¹³C NMR identifies aromatic and carbonyl carbons .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, ensuring accurate bond-length and angle measurements .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays (e.g., PFOR enzyme inhibition, as seen in thiazole-based benzamides) .
- Cytotoxicity studies using cell lines relevant to the target disease (e.g., ovarian cancer models for compounds with dihydrobenzodioxin motifs) .
- Docking simulations to predict binding affinity toward biological targets (e.g., using AutoDock Vina with optimized force fields) .
Advanced Research Questions
Q. How can computational methods (DFT, docking) optimize the compound's bioactivity?
- Methodological Answer :
- Docking : Use tools like AutoDock to predict binding modes with target proteins. For example, π-π stacking between the benzodioxin moiety and aromatic residues in enzyme active sites may enhance affinity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Basis sets like 6-31G(d) and functionals like B3LYP are recommended for accuracy .
- NBO Analysis : Identify charge-transfer interactions (e.g., between trifluoromethoxy groups and hydrogen-bond acceptors) .
Q. What crystallographic challenges arise during structural refinement, and how are they resolved?
- Methodological Answer :
- Twinned Data : SHELXL’s TWIN/BASF commands can refine twinned crystals by partitioning intensity contributions .
- Disorder Modeling : Use PART/SUMP restraints to model disordered groups (e.g., rotating trifluoromethoxy moieties) .
- Hydrogen Bonding : Validate intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) using CrystalExplorer for Hirshfeld surface analysis .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare IC₅₀ values in enzyme assays .
- Pharmacokinetic Profiling : Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .
- Crystallographic Validation : Confirm that modifications do not distort the core scaffold using single-crystal XRD .
Q. What strategies address contradictions in biological data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and use reference compounds (e.g., fluazuron for benzamide bioactivity) .
- Meta-Analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .
- Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
